![molecular formula C16H18N2OS B5747189 N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA, RNA, and proteins, thereby preventing the growth and division of cancer cells. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new drugs for the treatment of cancer. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is its relatively complex synthesis process, which could limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide. One potential direction is the development of new drugs based on the chemical structure of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide and its potential applications in scientific research. Finally, the synthesis process of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide could be optimized to make it more efficient and cost-effective for widespread use in scientific research.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide involves a multi-step process that requires the use of several reagents and catalysts. The most common method of synthesizing N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide involves the reaction of 2-aminobenzothiazole with cyclohex-2-en-1-one in the presence of an acid catalyst. The resulting intermediate is then reacted with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have demonstrated that N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(17-11-10-12-6-2-1-3-7-12)16-18-13-8-4-5-9-14(13)20-16/h4-6,8-9H,1-3,7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKGTKNYOOQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.